molecular formula C11H10Cl2O2 B8771632 Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Cat. No. B8771632
M. Wt: 245.10 g/mol
InChI Key: LUUHRZVWQLCAAC-UHFFFAOYSA-N
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Patent
US06861428B2

Procedure details

Lithium aluminum hydride (98.8 mg, 2.60 mmol) was added to THF (5 mL), and under ice-cold stirring, a solution of ethyl 2,6-dichlorocinnamate (319 mg, 1.30 mmol) in THF (5 mL) was added dropwise. The mixture was then stirred at room temperature for 30 minutes. A small amount of a saturated aqueous solution of ammonium chloride was added to the reaction mixture, followed by drying over anhydrous magnesium sulfate. Subsequent to filtration through Celite, the mixture was concentrated under reduced pressure and further, purified by chromatography on a silica gel column (hexane/ethyl acetate=10/1) to yield the title compound as a pale yellow syrupy substance (yield: 46.9%).
Quantity
98.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46.9%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:9]=1[CH:10]=[CH:11][C:12](OCC)=[O:13].[Cl-].[NH4+]>C1COCC1>[Cl:7][C:8]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:9]=1[CH2:10][CH2:11][CH2:12][OH:13] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
98.8 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
319 mg
Type
reactant
Smiles
ClC1=C(C=CC(=O)OCC)C(=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Subsequent to filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further, purified by chromatography on a silica gel column (hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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